Ethyl 8-aminooctanoate

Übersicht

Beschreibung

Synthesis Analysis

Ethyl 8-aminooctanoate has been synthesized and characterized through a variety of chemical methods. One of the most common methods involves reacting 8-bromo octanoic acid with ethylamine in the presence of a catalyst at elevated temperatures. Other commonly used methods include the reaction of ethyl chlorooctanoate with ammonia or the reduction of 8-nitro octanoic acid with sodium borohydride.

Molecular Structure Analysis

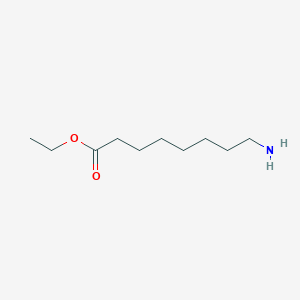

The molecular formula of Ethyl 8-aminooctanoate is C10H21NO2, with a molecular mass of 187.28 g/mol . This compound is a colorless liquid with a slight amine odor.

Chemical Reactions Analysis

Ethyl 8-aminooctanoate has been shown to have antimicrobial activity against foodborne pathogens, including Salmonella enterica Serovar Typhimurium and Listeria monocytogenes. This compound also exhibits anti-inflammatory and anti-oxidant properties.

Physical And Chemical Properties Analysis

Ethyl 8-aminooctanoate is soluble in water, and its solubility increases with temperature. Its boiling point is around 220 °C, and it has a flash point of 102 °C.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Cytotoxic Activity

A study highlighted the synthesis of a related amino acid precursor, ethyl 2-N-acetyl3-5-diphenyl-5oxo-pentanoate, exploring its cytotoxic activity and potential as an enzyme inhibitor. The compound was synthesized through the Michael reaction and evaluated for its inhibition of acetylcholinesterase, demonstrating promising characteristics for enzyme inhibition applications (Líns et al., 2015).

HIV-Protease Assay

In the context of HIV research, ethyl (E)-4-benzyloxypent-2-enoate was used to prepare a protected amino acid for solid-phase peptide synthesis. This facilitated the development of chromogenic protease substrates for detecting HIV-protease activity, showcasing the compound's application in the development of diagnostic assays (Badalassi et al., 2002).

Molecular Interactions

Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed unique molecular interactions, such as N⋯π and O⋯π, in crystal packing. This study contributes to the understanding of non-hydrogen bonding interactions in molecular assemblies, with implications for materials science and crystal engineering (Zhang et al., 2011).

Chiral Synthon for Drug Synthesis

Ethyl (R)-4-cyano-3-hydroxybutanoate is a critical chiral synthon for synthesizing the side chain of atorvastatin, a cholesterol-lowering drug. A review covers various synthetic strategies for this compound, emphasizing biocatalytic approaches for its production. This demonstrates the role of ethyl 8-aminooctanoate derivatives in pharmaceutical synthesis (You et al., 2013).

Synthesis of Edeine Analogs

Another study focuses on synthesizing orthogonally protected diamino acids, useful for the syntheses of edeine analogs. This research underscores the utility of ethyl 8-aminooctanoate derivatives in developing compounds with potential antimicrobial properties (Czajgucki et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 8-aminooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEKHKUVUYSJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512164 | |

| Record name | Ethyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-aminooctanoate | |

CAS RN |

51227-18-0 | |

| Record name | Ethyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)